4-Amino-5-cyclopropoxypyridine-2-sulfonamide
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Overview
Description
4-Amino-5-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is particularly interesting due to its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyclopropoxypyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to convert thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, can be achieved through microwave irradiation, which offers high yields and good functional group tolerance . Another method involves the use of calcium triflimide and DABCO to activate sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for nucleophilic addition with amines .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₂O₂ and SOCl₂ for oxidation, and reducing agents such as sodium borohydride (NaBH₄) for reduction. Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions .
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfonic acids, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-Amino-5-cyclopropoxypyridine-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds have a sulfur-nitrogen bond and are used as intermediates in the synthesis of other organosulfur compounds.
Sulfonyl Chlorides: These are reactive intermediates used in the synthesis of sulfonamides and other sulfur-containing compounds.
Sulfonamides: A broad class of compounds with similar structures and applications, including antibacterial and antiviral agents.
Uniqueness
4-Amino-5-cyclopropoxypyridine-2-sulfonamide is unique due to its cyclopropoxy group attached to the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
1243458-94-7 |
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Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-amino-5-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H11N3O3S/c9-6-3-8(15(10,12)13)11-4-7(6)14-5-1-2-5/h3-5H,1-2H2,(H2,9,11)(H2,10,12,13) |
InChI Key |
ZQVNCMFXIZHCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2N)S(=O)(=O)N |
Origin of Product |
United States |
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